molecular formula C6H4BrFMg B146054 2-Fluorophenylmagnesium bromide CAS No. 446-53-7

2-Fluorophenylmagnesium bromide

Cat. No.: B146054
CAS No.: 446-53-7
M. Wt: 199.3 g/mol
InChI Key: KZFNFSPJVPNKFT-UHFFFAOYSA-M
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Description

2-Fluorophenylmagnesium bromide is an organometallic compound with the molecular formula C6H4BrFMg. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in the synthesis of various functionalized biphenyl-based phosphine ligands .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorophenylmagnesium bromide is typically prepared by the reaction of 2-fluorobromobenzene with magnesium in an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from reacting with the Grignard reagent .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining the consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorophenylmagnesium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Fluorophenylmagnesium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluorophenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The presence of the fluorine atom can influence the reactivity and selectivity of the Grignard reagent .

Comparison with Similar Compounds

Uniqueness: 2-Fluorophenylmagnesium bromide is unique due to the presence of the fluorine atom, which can enhance its reactivity and selectivity in certain synthetic applications. This makes it a valuable reagent in the synthesis of complex organic molecules .

Properties

IUPAC Name

magnesium;fluorobenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFNFSPJVPNKFT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C([C-]=C1)F.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501305759
Record name Bromo(2-fluorophenyl)magnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-53-7
Record name Bromo(2-fluorophenyl)magnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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